(2S,4S)-2-amino-4-methylhexanoic acid, also known as homoisoleucine, is a non-proteinogenic amino acid with significant biochemical relevance. It has the molecular formula and a molecular weight of approximately 145.20 g/mol. This compound is characterized by its chiral centers, specifically at the second and fourth carbons, which contribute to its unique stereochemical properties and biological activities. The compound is classified under organic acids and derivatives, specifically within the category of amino acids.
The synthesis of (2S,4S)-2-amino-4-methylhexanoic acid can be achieved through several methods, each employing different strategies to ensure the desired stereochemistry:
The choice of catalysts and reaction conditions is crucial for achieving the desired enantiomeric purity. Parameters such as temperature, pressure, and the type of chiral catalyst can significantly influence the outcome of the synthesis.
The molecular structure of (2S,4S)-2-amino-4-methylhexanoic acid features two chiral centers, leading to its specific stereochemistry. The structural representation can be summarized as follows:
The compound's three-dimensional structure plays a crucial role in its biological function and interaction with other molecules .
(2S,4S)-2-amino-4-methylhexanoic acid can undergo several types of chemical reactions:
The specifics of these reactions depend on the reagents used and the reaction conditions applied. For example, oxidation typically requires acidic conditions to facilitate the conversion.
(2S,4S)-2-amino-4-methylhexanoic acid interacts with various biological targets due to its stereochemistry. It can act as an enzyme inhibitor by mimicking natural substrates, effectively blocking enzyme active sites and preventing catalysis. This mechanism is particularly relevant in contexts such as drug design where specificity in binding is crucial.
These properties contribute to its solubility and reactivity in biological systems.
(2S,4S)-2-amino-4-methylhexanoic acid has several scientific applications:
(2S,4S)-2-amino-4-methylhexanoic acid (AMHA) represents a structurally distinct non-canonical amino acid (ncAA) characterized by its branched aliphatic chain with a methyl group at the C4 position. This structural feature confers unique steric and electronic properties that differentiate it from proteinogenic amino acids like leucine or isoleucine [1]. Its incorporation into polypeptides necessitates specialized biosynthetic and translational machinery, primarily leveraging engineered cellular systems that exploit the natural flexibility of the ribosomal translation apparatus toward structural analogs of canonical amino acids.
AMHA functions effectively as a translational substrate in microbial expression hosts, particularly in Escherichia coli strains engineered for residue-specific incorporation. This process relies on the global replacement strategy, wherein a canonical amino acid (typically leucine due to structural similarity) is systematically substituted by AMHA throughout the proteome. Successful incorporation requires:
The fidelity of genetic code translation rests primarily on aminoacyl-tRNA synthetases (AARSs). Leucyl-tRNA synthetase (LeuRS) is responsible for activating leucine and charging it onto cognate tRNA^Leu molecules. AMHA incorporation hinges critically on the ability of LeuRS to recognize and activate this ncAA, albeit with altered kinetics compared to its natural substrate. Key aspects include:
T252Y
in E. coli LeuRS), or supplementing with heterologous LeuRS enzymes exhibiting broader substrate tolerance [3] [4]. Table 1: Key Kinetic Parameters for LeuRS Activation of Leucine vs. AMHA
Substrate | K~M~ (μM) | *k~cat~ (s^-1^) | *k~cat~ / K~M~ (s^-1^ M^-1^) | Relative Efficiency (%) |
---|---|---|---|---|
L-Leucine | 10 - 50 | 10 - 20 | 2.0 × 10^5^ - 4.0 × 10^5^ | 100 |
AMHA | 200 - 1000 | 0.5 - 2.0 | 5.0 × 10^2^ - 2.0 × 10^3^ | 0.1 - 1.0 |
Data derived from representative ATP-PPi exchange assays under similar conditions [2] [4]. Values are approximate ranges.
The amino acid activation step catalyzed by AARSs, including LeuRS, is classically monitored using the ATP/[³²P]PPi exchange assay. This kinetic method relies on the reversibility of the adenylate formation step:
Amino Acid + ATP + E ⇆ E-(AA-AMP) + PPi
The assay measures the AARS-catalyzed incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is proportional to the rate of aminoacyl-adenylate formation. However, the discontinuation of [³²P]PPi necessitated methodological innovation:
Table 2: Comparison of Amino Acid Activation Assays for LeuRS
Assay Name | Radiolabeled Compound | Key Reaction Monitored | Advantages | Application to AMHA |
---|---|---|---|---|
Standard ATP/[³²P]PPi Exchange | [³²P]PPi | E + AA + ATP ⇆ E-(AA-AMP) + PPi (Exchange *PPi ↔ ATP* ) | Historical gold standard | N/A (Reliant on discontinued [³²P]PPi) |
[³²P]ATP/PPi Exchange | γ-[³²P]ATP | E-(AA-AMP) + *PPi ⇆ E + AA + γ-[³²P]ATP (Reverse reaction) | Uses readily available γ-[³²P]ATP | Validated for AMHA, shows low activation kinetics |
Incorporating AMHA site-specifically, rather than globally replacing leucine, requires precise manipulation of the genetic code. This involves reassigning a specific codon to encode AMHA instead of its canonical meaning:1. Stop Codon Suppression (Amber Suppression): The most common strategy repurposes the UAG (amber) stop codon. This requires:* An orthogonal aminoacyl-tRNA synthetase/tRNA pair (O-pair): A tRNA that recognizes UAG (suppressor tRNA) and its cognate AARS must be engineered to be functionally independent of host AARSs and tRNAs. The AARS must be specifically mutated to selectively charge the orthogonal suppressor tRNA only with AMHA, not with canonical amino acids.* Engineering Orthogonality: O-pairs are typically derived from archaeal or other distantly related organisms (e.g., Methanocaldococcus jannaschii TyrRS/tRNA~CUA~ pair) and evolved via directed evolution for stringent AMHA specificity [4] [7].* Genetic Encoding: The target gene is mutated to introduce an in-frame UAG codon at the desired site of AMHA incorporation. Co-expression of the evolved O-pair specific for AMHA and the mutated target gene in the host cell results in site-specific insertion [4].2. Sense Codon Reassignment: Reassigning a leucine sense codon (e.g., CUA) offers potential advantages for incorporating multiple ncAAs or into genes requiring full-length expression without premature stops. However, it is more challenging:* Requires freeing the target codon from its natural use (e.g., via genome-wide codon replacement to synonymous codons).* Requires an O-pair where the tRNA recognizes the freed sense codon and the AROS is specific for AMHA.* Competes with the endogenous cognate tRNA charged with leucine.3. Quadruplet Codons: Using 4-base codons (e.g., AGGA) provides truly orthogonal coding units. This requires:* Engineering a cognate suppressor tRNA with an expanded anticodon loop.* An orthogonal AARS specific for AMHA.* Efficient decoding by the ribosome, which can be limiting [4] [7].4. Cell-Free Systems: Cell-free protein synthesis (CFPS) platforms offer exceptional flexibility for codon reassignment. They allow direct control over translation components (ribosomes, tRNAs, AARSs, energy sources) and bypass cellular uptake barriers. AMHA incorporation via stop codon suppression or even sense codon reassignment is often more efficient in CFPS than in living cells due to the absence of competing factors and the ability to add high concentrations of AMHA [7].
Table 3: Genetic Encoding Strategies for AMHA Incorporation
Strategy | Codon Used | Key Requirements | Advantages | Challenges for AMHA |
---|---|---|---|---|
Global Residue-Specific Replacement | Leucine Codons | Leu-auxotroph; High [AMHA] | Simple; Incorporates AMHA throughout proteome | No positional control; Potential protein misfolding |
Stop Codon Suppression | UAG (Amber) | Orthogonal AMHA-specific AARS/tRNA~CUA~ pair | Site-specific; Compatible with full proteins | Lower yields; Readthrough issues; O-pair evolution needed |
Sense Codon Reassignment | e.g., CUA | Genome recoding to free codon; Orthogonal AMHA-specific AARS/tRNA | No stop codon limitation | High engineering complexity; Competition with cognate tRNA |
Quadruplet Codon | e.g., AGGA | tRNA with expanded anticodon; Orthogonal AMHA-specific AARS | High orthogonality | Low ribosomal decoding efficiency |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0